REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([C:10](=[O:11])[OH:12])[CH2:13][c:14]2[cH:15][c:16]([O:24][CH3:25])[c:17]([O:22][CH3:23])[c:18]([O:20][CH3:21])[cH:19]2)[cH:7][cH:8]1.[P:26]([Cl:27])([Cl:28])([Cl:29])=[O:30]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]2[C:10](=[O:12])[c:19]3[c:14]([cH:15][c:16]([O:24][CH3:25])[c:17]([O:22][CH3:23])[c:18]3[O:20][CH3:21])[CH2:13]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(Cc2cc(OC)c(OC)c(OC)c2)C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C2Cc3cc(OC)c(OC)c(OC)c3C2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |